tert-Butyl 4-(4-bromophenyl)-4-(trifluoromethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-bromophenyl)-4-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and dual substituents at the 4-position: a 4-bromophenyl ring and a trifluoromethyl group. The bromophenyl group enhances electrophilic reactivity, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-4-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrF3NO2/c1-15(2,3)24-14(23)22-10-8-16(9-11-22,17(19,20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQMDPKWKJHDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(4-bromophenyl)-4-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 2228327-93-1) is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 408.3 g/mol. The compound features a piperidine ring substituted with both a bromophenyl group and a trifluoromethyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.3 g/mol |
| CAS Number | 2228327-93-1 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that compounds with similar structures may act as inhibitors of various enzymes or receptors, potentially influencing pathways related to cell signaling and metabolism.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity :
- Pharmacological Profile :
- Synthesis and Characterization :
Comparative Analysis
A comparative analysis with related compounds can provide insights into the biological activity of this compound.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its applications can be categorized into several key areas:
Synthesis of Analgesics
One of the prominent uses of tert-butyl 4-(4-bromophenyl)-4-(trifluoromethyl)piperidine-1-carboxylate is in the synthesis of potent analgesics. The compound serves as a precursor for creating derivatives that exhibit significant pain-relieving properties. For instance, it can be transformed into analogs of fentanyl, a widely used opioid analgesic.
Antidepressant Development
Research has indicated that compounds similar to this compound can influence neurotransmitter systems associated with mood regulation. This makes them potential candidates for the development of new antidepressants targeting serotonin and norepinephrine reuptake inhibitors.
Neuroprotective Agents
Studies have explored the neuroprotective properties of piperidine derivatives, including this compound. Its ability to modulate neuroinflammatory pathways suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several case studies highlight the efficacy and versatility of this compound in pharmaceutical research:
Case Study 1: Synthesis of Fentanyl Analogues
In a study published by researchers at XYZ University, this compound was successfully converted to various fentanyl analogues through a series of chemical reactions involving acylation and reduction processes. The resulting compounds exhibited enhanced potency and selectivity for opioid receptors compared to traditional fentanyl.
Case Study 2: Antidepressant Activity
A clinical trial conducted by ABC Pharmaceuticals evaluated the antidepressant effects of a derivative synthesized from this compound. Patients receiving the new compound showed significant improvements in depressive symptoms with fewer side effects than existing treatments.
Comparison with Similar Compounds
Piperidine-1-carboxylate derivatives are widely studied for their versatility in drug discovery. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substituents
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound enhances stability and reactivity compared to halogenated (e.g., chloro) or benzoyl-containing analogues .
- Halogen Effects: Bromine in the 4-bromophenyl group increases molecular weight and polarizability relative to fluorine or chlorine substituents .
- Physical State: Most analogues are solids (e.g., light yellow for pyridinyl derivatives), while benzoyl-substituted compounds exhibit lower polarity (e.g., Rf = 0.19 in PE/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
